Propargyl-PEG12-amine

Overview

Description

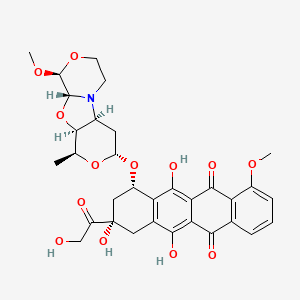

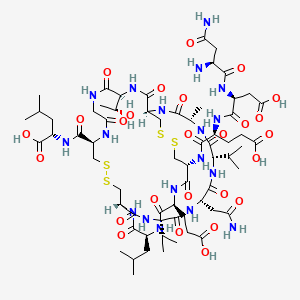

Propargyl-PEG12-amine is a PEG-based linker that can be used in the synthesis of PROTACs . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Molecular Structure Analysis

The chemical formula of this compound is C27H53NO12 . The molecular weight is 583.71 .Chemical Reactions Analysis

This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The amine group readily reacts with activated NHS esters and carboxylic acids under coupling conditions to form stable amide bonds .Physical And Chemical Properties Analysis

This compound is a PEG derivative containing a propargyl group and an amino group. The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications

1. Biomedical Applications and Drug Delivery Systems Propargyl-PEG12-amine and its derivatives have been extensively studied for their applications in biomedical fields, particularly in drug and gene delivery systems. For instance, pH-responsive synthetic polypeptides, like Poly(γ-propargyl L-glutamate) (PPLG) homopolymers and poly(ethylene glycol-b-γ-propargyl L-glutamate) (PEG-b-PPLG) block copolymers, have been developed. These substances are capable of changing solubility or reversibly self-assemble into micelles, making them potential candidates for systemic drug and gene delivery applications (Engler et al., 2011).

2. Polymer Modification and Functionalization this compound serves as a versatile reagent in polymer chemistry. It has been used in the functionalization of Poly(2-oxazoline)s (PAOx) to introduce a wide range of functionalities, such as acid, amine, alcohol, hydrazide, and propargyl groups. The process involves facile uncatalyzed amidation reactions, demonstrating the chemical versatility of PAOx compared to other polymers like poly(ethylene glycol) (PEG) (Mees & Hoogenboom, 2015).

3. Synthesis of Propargylamines and Catalysis this compound is instrumental in the synthesis of propargylamines, a class of compounds with widespread applications in organic synthesis, natural products, and pharmaceuticals. Various methods like the copper-catalyzed one-pot synthesis of propargylamines through CH activation in PEG demonstrate the compound's utility in facilitating complex chemical reactions (Zhang et al., 2010).

4. Material Science and Nanotechnology In material science, this compound is used to develop new materials with unique properties. For instance, studies have shown its use in the synthesis of heterobifunctional poly(ethylene glycol) derivatives, which are vital for the development of PEG-based bioconjugates in various biomedical applications (Lu & Zhong, 2010). Also, amine-functionalized polyethylenes, including those derived from this compound, are being explored as compatibilizers in the formation of film nanocomposites, with potential applications in areas like greenhouse cover materials (Sánchez-Valdes et al., 2010).

Mechanism of Action

Target of Action

Propargyl-PEG12-amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound contains an Alkyne group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is often referred to as “click chemistry” due to its reliability, specificity, and biocompatibility . The result is a stable triazole linkage that connects the PROTAC molecule to its target .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a target protein to an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which can enhance the bioavailability of the protacs it is used to construct .

Result of Action

The ultimate result of the action of this compound, as part of a PROTAC molecule, is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the function of the target protein .

Action Environment

The action of this compound, and the PROTACs it helps to form, can be influenced by various environmental factors. These may include the presence of other proteins or molecules, the pH of the environment, and the presence of copper ions necessary for the CuAAC reaction

Future Directions

Propargylamines are a versatile class of compounds which find broad application in many fields of chemistry . The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Biochemical Analysis

Biochemical Properties

Propargyl-PEG12-amine plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that use the ubiquitin-proteasome system to selectively degrade target proteins . The propargyl group in this compound can react with azide-containing molecules in a CuAAc reaction . This property allows it to form a stable triazole linkage with target proteins, leading to their ubiquitination and subsequent degradation .

Cellular Effects

The effects of this compound on cells are primarily mediated through its role in the formation of PROTACs . By facilitating the degradation of specific target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The exact effects depend on the specific target protein being degraded .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . The propargyl group in this compound reacts with azide-containing molecules in a CuAAc reaction to form a stable triazole linkage . This linkage allows the PROTAC to bind to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings due to its role in the formation of PROTACs . The stability and degradation of the PROTACs can influence the long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound in animal models would largely depend on the specific PROTAC being studied . Different dosages could lead to variations in the degradation of the target protein, potentially resulting in different physiological responses . High doses could potentially lead to off-target effects or toxicity .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis and degradation of PROTACs . It interacts with azide-containing molecules and E3 ubiquitin ligases during the formation of PROTACs . The specific metabolic pathways and enzymes involved would depend on the specific PROTAC being synthesized .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by its role in the formation of PROTACs . The specific transporters or binding proteins it interacts with, as well as its localization or accumulation, would depend on the specific PROTAC being synthesized .

Subcellular Localization

The subcellular localization of this compound would be determined by its role in the formation of PROTACs . Depending on the specific PROTAC being synthesized, it could be directed to specific compartments or organelles within the cell .

properties

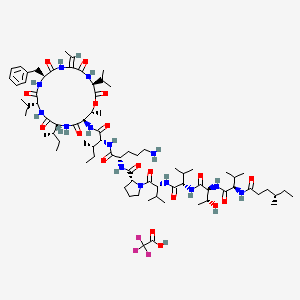

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H53NO12/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-26-27-40-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-28/h1H,3-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVZNOYZXMNIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H53NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

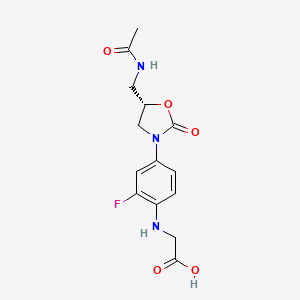

![6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B610137.png)

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)

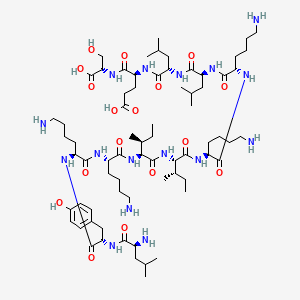

![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)